molecular formula C13H13BrN2 B1525311 5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220038-20-9

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine

Cat. No. B1525311
M. Wt: 277.16 g/mol
InChI Key: YZBJLBNXACENLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine (BMMP) is an aromatic compound that is used in a variety of scientific research applications. It is a member of the pyridinamine family, which is characterized by a nitrogen atom attached to a five-membered ring. BMMP is known to have a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

  • Synthesis and Biological Study : The compound has been utilized in the synthesis of potentially carcinogenic compounds for biological studies. For instance, 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines and potentially carcinogenic, was synthesized from 2,5-pyridinediamine, a related compound (Stavenuiter et al., 1985).

  • Pharmaceutical Synthesis Applications : This chemical has been applied in synthesizing key pyrimidine precursors for drugs like rosuvastatin. It involves a highly efficient preparation of functionalized 5-methylpyrimidine, with bromination steps integral to the process (Šterk et al., 2012).

  • Creation of Novel Pyridine Derivatives : Research shows its use in creating new pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications in chiral dopants for liquid crystals and have shown anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Antiviral Activity : Some compounds synthesized using this chemical have shown inhibitory activity against DNA viruses and retrovirus replication in cell culture, pointing towards potential medical applications (Hocková et al., 2003).

  • Inhibitors of Enzymatic Activities : The compound has been used in synthesizing inhibitors for enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating its relevance in medical research (Goudgaon et al., 1993).

  • Corrosion Inhibition Research : Studies include its application in synthesizing compounds for inhibiting carbon steel corrosion, demonstrating its industrial and engineering relevance (El-Lateef et al., 2015).

  • Antibacterial Activity : Research has been conducted on complexes synthesized using this compound, showing antibacterial activities against various strains, which could be significant in developing new antibiotics (Yu-jie, 2011).

  • Spectroscopic and Theoretical Studies : The compound has been a subject in spectroscopic characterization and density functional theory studies, aiding in understanding its molecular behavior and potential applications (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-4-methyl-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-7-10(2)11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJLBNXACENLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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